Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate
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Overview
Description
Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is also known by its systematic name, L-Proline, 1-acetyl-2-methyl-, phenylmethyl ester . This compound is characterized by its pyrrolidine ring, which is a five-membered lactam structure, and its benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate typically involves the esterification of L-proline derivatives. One common method includes the reaction of L-proline with benzyl alcohol in the presence of an acid catalyst to form the benzyl ester . The acetylation of the resulting compound is then carried out using acetic anhydride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of enzyme interactions and protein folding.
Mechanism of Action
The mechanism of action of Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of proline derivatives. These derivatives can then participate in various biochemical pathways, influencing cellular processes such as protein synthesis and signal transduction .
Comparison with Similar Compounds
Benzyl 1-acetyl-2-pyrrolidinecarboxylate: Similar structure but lacks the methyl group.
Benzyl 1-acetyl-2-ethylpyrrolidine-2-carboxylate: Contains an ethyl group instead of a methyl group.
Benzyl 1-acetyl-2-isopropylpyrrolidine-2-carboxylate: Contains an isopropyl group instead of a methyl group.
Uniqueness: Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological molecules. The presence of the methyl group at the 2-position of the pyrrolidine ring can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)16-10-6-9-15(16,2)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI Key |
PUAMXGRDLHCMBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1(C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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